molecular formula C25H33Br2N B14272971 4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide CAS No. 136984-70-8

4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide

Cat. No.: B14272971
CAS No.: 136984-70-8
M. Wt: 507.3 g/mol
InChI Key: BWLAYVJKBYASKW-UHFFFAOYSA-M
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Description

4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide is a complex organic compound that features a brominated phenyl group, an ethynyl linkage, and a dodecyl chain attached to a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

    Oxidation: Products include oxidized forms of the ethynyl group or the pyridinium ion.

    Reduction: Reduced forms of the ethynyl group or the pyridinium ion.

Scientific Research Applications

4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide involves its interaction with biological membranes and molecular targets:

    Molecular Targets: The compound can interact with lipid bilayers, disrupting membrane integrity and function.

    Pathways Involved: It may interfere with cellular signaling pathways by altering membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide is unique due to its combination of a brominated phenyl group, an ethynyl linkage, a dodecyl chain, and a pyridinium ion. This combination imparts distinct amphiphilic properties and potential for diverse applications in various fields.

Properties

CAS No.

136984-70-8

Molecular Formula

C25H33Br2N

Molecular Weight

507.3 g/mol

IUPAC Name

4-[2-(4-bromophenyl)ethynyl]-1-dodecylpyridin-1-ium;bromide

InChI

InChI=1S/C25H33BrN.BrH/c1-2-3-4-5-6-7-8-9-10-11-20-27-21-18-24(19-22-27)13-12-23-14-16-25(26)17-15-23;/h14-19,21-22H,2-11,20H2,1H3;1H/q+1;/p-1

InChI Key

BWLAYVJKBYASKW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br.[Br-]

Origin of Product

United States

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